molecular formula C7H3BrF3NO3 B1410445 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene CAS No. 1807172-74-2

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene

Cat. No. B1410445
M. Wt: 286 g/mol
InChI Key: KSCNYVTXGFTRPX-UHFFFAOYSA-N
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Description

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is a synthetic chemical compound that has a variety of scientific applications. It has been used in laboratory experiments, medical research, and industrial processes. This compound is a fluorinated nitrobenzene, a type of aromatic compound with a single nitro group attached to the benzene ring. It has a molecular formula of C6H3BrF2NO2, and its molar mass is 220.04 g/mol. The compound is a colorless solid at room temperature and has a boiling point of 218.9 °C.

Scientific Research Applications

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene has a wide range of scientific applications. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a starting material for the synthesis of other fluorinated compounds. The compound has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of polymers and other materials. Additionally, it has been used in the synthesis of dyes and other pigments.

Mechanism Of Action

The mechanism of action of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is not well understood. However, it is believed that the compound acts as an electron-withdrawing group in organic reactions, allowing for the formation of reactive intermediates. Additionally, the compound is believed to act as an acid catalyst in a variety of reactions, allowing for the formation of various products.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene are not well understood. The compound is not known to be toxic or to have any adverse effects on the human body. However, it is important to note that the compound is not approved for use in humans and should be handled with caution in the laboratory.

Advantages And Limitations For Lab Experiments

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized in the laboratory. Additionally, the compound is stable and can be stored for long periods of time. The compound is also relatively non-toxic and has few side effects.
However, there are some limitations to the use of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene in laboratory experiments. The compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive and may be difficult to use in certain reactions.

Future Directions

The potential applications of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene are vast and varied. The compound could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the manufacture of polymers and other materials. Additionally, it could be used in the synthesis of dyes and other pigments. Furthermore, the compound could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, the compound could be used in the development of new materials for use in medical and industrial applications.

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCNYVTXGFTRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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